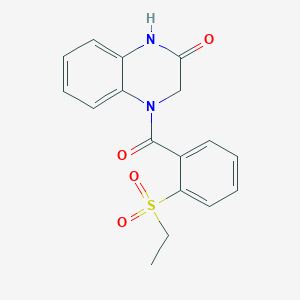

![molecular formula C19H16N2OS B2441285 4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 866726-39-8](/img/structure/B2441285.png)

4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

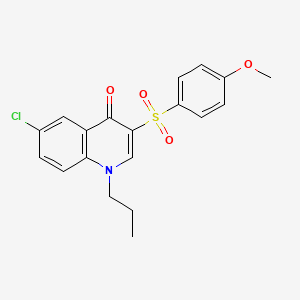

4-(methylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research. This compound is a member of the chromeno[2,3-d]pyrimidine family, which is known for its diverse biological activities.

Scientific Research Applications

Antitubercular and Antimicrobial Applications

One of the notable applications of chromeno[2,3-d]pyrimidine derivatives is in the development of novel compounds with pronounced antitubercular and antimicrobial activities. Kamdar et al. (2011) synthesized novel derivatives that exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv and various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synthesized compounds, characterized by various spectroscopic techniques, showed promising results as potential therapeutic agents in combating tuberculosis and bacterial infections (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Anticancer Activities

Another research direction explores the anticancer potential of chromeno[2,3-d]pyrimidine derivatives. Halawa et al. (2017) conducted a study on a series of synthesized derivatives, evaluating their cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, HepG-2, and A549. The study aimed to understand the structure-activity relationship and the impact of different substituents on the anticancer activity. Some compounds displayed marginal antitumor activity, providing insights into designing more effective anticancer agents (Halawa, Elaasser, El Kerdawy, Abd El-hady, Emam, & El-Agrody, 2017).

Synthesis and Characterization of Novel Compounds

The synthesis of chromeno[2,3-d]pyrimidine derivatives has been a subject of interest due to their potential pharmacological activities. Studies have developed various synthesis methods, including catalyst-free approaches and green protocols, to produce these derivatives efficiently. For instance, Brahmachari and Nayek (2017) reported a catalyst-free, one-pot synthesis method that offers a straightforward route to obtain a wide range of functionally diverse compounds under ambient conditions. This method emphasizes eco-friendly synthesis processes and the potential for high-yield production of derivatives with pharmaceutical relevance (Brahmachari & Nayek, 2017).

properties

IUPAC Name |

2-(4-methylphenyl)-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-12-7-9-13(10-8-12)17-20-18-15(19(21-17)23-2)11-14-5-3-4-6-16(14)22-18/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBXNNMBQOYKAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)

![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)

![4,7-Dimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2441222.png)